REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]2[C:8]([C:18](=O)[C:19]([O:21][CH3:22])=[O:20])=[C:9]([C:13](OCC)=[O:14])[C:10]([O:11][CH3:12])=[C:4]2[C:3]1=[O:24].C(OC(NCC(N(CC(OC)OC)C)=O)=O)C1C=CC=CC=1.C(O)(=O)C.[NH2:51][NH2:52]>C(O)(=O)C>[CH3:12][O:11][C:10]1[C:9]2[C:13](=[O:14])[NH:52][N:51]=[C:18]([C:19]([O:21][CH3:22])=[O:20])[C:8]=2[N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[C:3](=[O:24])[C:4]=12 |f:2.3|
|
Name
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ethyl 2-methyl-8-(methoxy)-6-[methoxy(oxo)acetyl]-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C(C=2N(CC1)C(=C(C2OC)C(=O)OCC)C(C(=O)OC)=O)=O
|
Name
|
1-methylpiperazin-2-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCC(=O)N(C)CC(OC)OC
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.NN
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Control Type
|
UNSPECIFIED
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Setpoint
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160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared in a manner similar to
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between chloroform and brine
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in a 4:1 mixture of ethanol and diethyl ether
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2N(C=3C(=NNC(C31)=O)C(=O)OC)CCN(C2=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |